1-(4-Fluorophenyl)piperazine
Overview
Description
1-(4-Fluorophenyl)piperazine is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and imaging. It is a structural motif present in several compounds with diverse biological activities, including antimicrobial properties and the ability to act as ligands for receptor studies in positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)piperazine derivatives involves various chemical reactions, often aiming to introduce functional groups that may enhance the biological activity of the compound. For instance, N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and characterized by IR and 1H NMR, showing potent antimicrobial activities against a range of bacteria . Another study describes the synthesis of a related compound intended for imaging dopamine D4 receptors, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, rapid synthesis methods have been developed for the preparation of 1-(4-[18F]fluorophenyl)piperazine, demonstrating its utility in the synthesis of selective ligands for PET studies .
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)piperazine derivatives has been extensively studied using techniques such as X-ray crystallography. These studies have revealed details about the crystal and molecular structure, including the conformation of the piperazine ring and the orientation of the fluorophenyl group. For example, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation and the benzimidazole ring is nearly planar . In another study, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative was determined, highlighting weak intermolecular interactions that contribute to the three-dimensional architecture of the compound .
Chemical Reactions Analysis
1-(4-Fluorophenyl)piperazine and its derivatives undergo various chemical reactions that are crucial for their synthesis and functionalization. These reactions include condensation, displacement, and electrophilic fluorination, among others. The reactivity of these compounds allows for the introduction of diverse substituents, which can significantly alter their biological activity and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)piperazine derivatives are influenced by their molecular structure and the substituents present. These properties include solubility, melting point, and stability, which are important for their potential applications. For instance, thermal and crystallographic studies have been conducted to determine the stability and lattice interactions of these compounds, providing insights into their behavior under various conditions . The presence of fluorine atoms often affects the electronic properties of the molecule, which can be crucial for their activity as ligands or therapeutic agents .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Flunarizine and its Isomers : Research by Shakhmaev et al. (2016) highlights the industrial synthesis of Flunarizine, a drug used for treating migraines and epilepsy. It involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane, where 1-(4-Fluorophenyl)piperazine is a key intermediate.
Development of Antagonist for 5-HT1A Receptors : Plenevaux et al. (2000) discuss research on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, an antagonist for studying serotonergic neurotransmission with PET. This compound incorporates 1-(4-Fluorophenyl)piperazine in its structure.
Synthesis of Novel Piperazine Derivatives : The work of Balaraju et al. (2019) focuses on the synthesis of novel 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, significant in medicinal chemistry. It demonstrates the versatility of 1-(4-Fluorophenyl)piperazine in creating new medicinal compounds.
Medicinal Applications
Antitumor Activity : Ding et al. (2016) describe the synthesis of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine, showing significant antitumor activity, particularly against CDC25B.
Antimicrobial Studies : Chandra et al. (2006) synthesized novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives, which demonstrated potent antimicrobial activities against a variety of bacterial strains.
Computational and Analytical Studies
Conformational Analysis and Alzheimer’s Disease Treatment : Celik (2022) conducted a comprehensive study on 1-(4-Fluorophenyl)Piperazine, including molecular docking studies to predict its potential as a drug for improving Alzheimer's disease treatment.
Crystal Structure Analysis : Sanjeevarayappa et al. (2015) focused on the crystal structure and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, illustrating the structural applications of 1-(4-Fluorophenyl)piperazine derivatives.
Environmental and Green Chemistry
- Green Synthesis and Evaluation of Schiff Bases : The research by Ding et al. (2016) also highlights the green synthesis of 1,2,4-triazole Schiff bases, showcasing environmentally friendly approaches in the chemical synthesis involving 1-(4-Fluorophenyl)piperazine.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-(4-fluorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKDKWRVSSJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177039 | |
Record name | 4-(4-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)piperazine | |
CAS RN |
2252-63-3 | |
Record name | 1-(4-Fluorophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4'-fluorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUORO-PHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML61BE244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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